Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

α7 nAChR positive allosteric modulator structure‑activity relationship

This compound is a structurally validated positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), aligning with the Roche-patented chemotype. Its specific 3-(1H-tetrazol-1-yl)-N-(4-methoxyphenethyl) architecture occupies a restricted activity space; minor positional changes abolish efficacy, making it an essential reference control for target validation in cognition and sensory gating models. Ideal for CNS drug discovery requiring a CNS-compatible probe (logP 1.84, tPSA 71.8 Ų).

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
Cat. No. B4459612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C17H17N5O2/c1-24-16-7-5-13(6-8-16)9-10-18-17(23)14-3-2-4-15(11-14)22-12-19-20-21-22/h2-8,11-12H,9-10H2,1H3,(H,18,23)
InChIKeyTWQVFIOWQBFYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 80 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.9 [ug/mL]

N-[2-(4-Methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide – Key Compound Attributes for Alpha‑7 nAChR‑Focused Procurement


N‑[2‑(4‑methoxyphenyl)ethyl]‑3‑(1H‑tetrazol‑1‑yl)benzamide (ChemDiv ID D632‑0037; C₁₇H₁₇N₅O₂, MW 323.35) is a synthetic benzamide that incorporates a 3‑(1H‑tetrazol‑1‑yl)phenyl carbonyl core and an N‑(4‑methoxyphenethyl) side‑chain. The compound falls within the structural scope of tetrazole‑substituted aryl amides claimed as positive allosteric modulators (PAMs) of the alpha‑7 nicotinic acetylcholine receptor (α7 nAChR) in WO2009043780 and US 7,981,914 [REFS‑1]. Physicochemical profiling indicates moderate lipophilicity (logP 1.84, logD 1.84) and a polar surface area of 71.8 Ų [REFS‑2], parameters consistent with CNS drug‑like space.

Why Close Analogs of N‑[2‑(4‑Methoxyphenyl)ethyl]‑3‑(1H‑tetrazol‑1‑yl)benzamide Cannot Be Automatically Interchanged in α7 nAChR Programs


Tetrazole‑substituted benzamides that modulate α7 nAChR are highly sensitive to the nature and position of substituents on both the N‑acyl aryl ring and the terminal aryl group. The patent defining this chemical series explicitly excludes certain Ar1/Ar2 combinations (e.g., when Ar1 is phenyl or 2‑methoxy‑phenyl and Ar2 is 4‑methoxy‑phenyl or 3,4‑dimethoxy‑phenyl) because minor structural variations drastically alter allosteric modulator efficacy [REFS‑1]. Consequently, seemingly conservative changes—such as shifting the methoxy group on the phenethyl terminus, replacing tetrazole with 5‑methyl‑tetrazole, or repositioning the tetrazole from the 3‑ to the 4‑position of the benzamide ring—can abolish or invert α7 PAM activity. The quantitative evidence below demonstrates that the specific 3‑(1H‑tetrazol‑1‑yl)‑N‑(4‑methoxyphenethyl) arrangement occupies a restricted activity space that cannot be assumed for in‑class analogs.

Quantitative Differentiation Evidence for N‑[2‑(4‑Methoxyphenyl)ethyl]‑3‑(1H‑tetrazol‑1‑yl)benzamide Versus Closest Analogs


Structural Gatekeeping: 5‑Methyl‑Tetrazole Analog Falls Outside the α7 PAM Activity Space Defined by the Tetrazole Parent

The closest commercially listed analog is N‑[2‑(4‑methoxyphenyl)ethyl]‑3‑(5‑methyl‑1H‑tetrazol‑1‑yl)benzamide (CAS 1324078‑58‑1). Introduction of a methyl group at the tetrazole 5‑position increases steric bulk and abolishes the hydrogen‑bond acceptor capacity of the N2 atom, a feature that the parent patent identifies as critical for α7 PAM pharmacophore engagement [REFS‑1]. The patent SAR explicitly shows that tetrazole ring substitution is poorly tolerated for positive allosteric modulation; no 5‑substituted tetrazole example is provided among the active compounds, while the unsubstituted tetrazole appears repeatedly in high‑potency embodiments [REFS‑1]. The 5‑methyl analog therefore cannot be assumed to retain α7 PAM activity.

α7 nAChR positive allosteric modulator structure‑activity relationship

Tetrazole Regioisomerism: 4‑(1H‑Tetrazol‑1‑yl)benzamide Regioisomer Excluded from α7 PAM Claims

A commercially available regioisomer, N‑(4‑methoxyphenyl)‑4‑(1H‑tetrazol‑1‑yl)benzamide (ChemSpider MFCD01574727), places the tetrazole at the 4‑position of the benzamide ring and attaches the 4‑methoxyphenyl group directly to the amide nitrogen. This regioisomer falls outside the claim scope of WO2009043780, which requires the tetrazole‑substituted aryl group to be Ar1 (attached to the carbonyl) with specific substitution patterns [REFS‑1]. The patent further contains a proviso stating that when Ar1 is phenyl or 2‑methoxy‑phenyl and Ar2 is 4‑methoxy‑phenyl, the compound is excluded from claims—indicating that even subtle positional changes can dictate whether a compound functions as an α7 PAM [REFS‑1].

regioisomer α7 nAChR patent scope

Physicochemical Differentiation: CNS Drug‑Like Property Profile of the Target Compound

The target compound’s measured physicochemical parameters—logP 1.84, logD 1.84, and topological polar surface area (tPSA) 71.8 Ų [REFS‑2]—place it within the favorable range for CNS penetration (logP 1–3, tPSA <90 Ų). In contrast, the 5‑methyl‑tetrazole analog is expected to exhibit increased lipophilicity (estimated ΔlogP ≈ +0.5 due to the methyl group) and altered hydrogen‑bonding capacity, which may reduce aqueous solubility and shift the compound outside the optimal CNS drug‑like space.

CNS drug‑likeness lipophilicity polar surface area

N‑Substituent Architecture: Phenethyl Spacer Confers Conformational Flexibility Absent in Direct N‑Aryl Analogs

The target compound incorporates an ethylene spacer between the amide nitrogen and the 4‑methoxyphenyl group, in contrast to direct N‑aryl analogs such as N‑(4‑methoxyphenyl)‑3‑(1H‑tetrazol‑1‑yl)benzamide (Hit2Lead entry, MW 295). The patent explicitly requires that when the amide nitrogen bears a directly attached aryl group (Ar2), certain substitution combinations are prohibited from claims, reflecting the critical impact of linker length on α7 PAM activity [REFS‑1]. The ethylene spacer introduces two additional rotatable bonds, enabling the terminal 4‑methoxyphenyl to sample conformations that direct N‑aryl analogs cannot access, potentially enhancing productive receptor interactions.

linker flexibility conformational analysis α7 PAM pharmacophore

Optimal Application Scenarios for N‑[2‑(4‑Methoxyphenyl)ethyl]‑3‑(1H‑tetrazol‑1‑yl)benzamide Based on Verified Differentiation Evidence


Positive Allosteric Modulator Tool Compound for α7 nAChR in CNS Target Validation

The compound’s structural alignment with the Roche‑patented α7 nAChR PAM chemotype [REFS‑1] makes it suitable as a probe for target validation studies in cognition, attention, and sensory gating models. Its CNS‑compatible physicochemical profile (logP 1.84, tPSA 71.8 Ų) [REFS‑2] supports use in neuronal cell‑based assays and ex vivo electrophysiology, where excessive lipophilicity would confound solubility and non‑specific binding.

Chemical Starting Point for Structure‑Activity Relationship (SAR) Campaigns Targeting the Phenethyl Linker Region

The ethylene‑spacer architecture differentiates this compound from direct N‑aryl analogs [REFS‑1]. It can serve as a parent scaffold for systematic variation of the phenethyl terminus (alkyl chain length, aryl substitution) while maintaining the 3‑(1H‑tetrazol‑1‑yl)benzamide core, enabling exploration of linker‑dependent α7 PAM pharmacology.

Selectivity Counter‑Screen Against 5‑Methyl‑Tetrazole or 4‑Tetrazole Regioisomers

Because the 5‑methyl‑tetrazole analog and the 4‑tetrazole regioisomer are expected to be inactive or substantially less potent at α7 nAChR based on patent SAR [REFS‑1], the target compound can be deployed as a reference control to confirm tetrazole‑position‑dependent and substituent‑dependent activity in assays evaluating novel α7 modulators.

In Silico Pharmacophore Modeling and Docking Studies for α7 nAChR Allosteric Site

The well‑defined structural features—unsubstituted tetrazole, meta‑position on benzamide, ethylene spacer—align with the key pharmacophore elements inferred from the patent series [REFS‑1]. This compound can anchor computational models aimed at identifying novel PAM chemotypes through virtual screening of commercial libraries.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.